molecular formula C21H22N2O5S B2814755 N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 2415453-48-2

N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2814755
CAS No.: 2415453-48-2
M. Wt: 414.48
InChI Key: HAJGXKCQFFQDSB-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features a combination of furan, pyrrolidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Furan Moiety: The furan rings can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the furan and pyrrolidine intermediates with a benzamide derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings can undergo oxidation to form furanones.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to the presence of the furan and sulfonyl groups.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The furan rings can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Furan-2-yl)ethyl]acetamide: Similar in having a furan ring but lacks the pyrrolidine and sulfonyl groups.

    N-(Furan-2-ylmethyl)furan-2-carboxamide: Contains furan rings and an amide group but differs in the overall structure.

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its combination of furan, pyrrolidine, and sulfonylbenzamide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c24-21(22-15-18(19-5-3-13-27-19)20-6-4-14-28-20)16-7-9-17(10-8-16)29(25,26)23-11-1-2-12-23/h3-10,13-14,18H,1-2,11-12,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJGXKCQFFQDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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